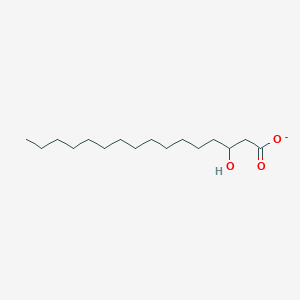

3-Hydroxypalmitate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H31O3- |

|---|---|

Peso molecular |

271.42 g/mol |

Nombre IUPAC |

3-hydroxyhexadecanoate |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |

Clave InChI |

CBWALJHXHCJYTE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

SMILES canónico |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

Sinónimos |

3-hydroxypalmitic acid 3-hydroxypalmitic acid, (+-)-isomer beta-hydroxypalmitate beta-hydroxypalmitic acid |

Origen del producto |

United States |

Biological Occurrence and Biogenesis of 3 Hydroxypalmitate

Endogenous Synthesis in Eukaryotic Organisms

In mammals, 3-hydroxypalmitate primarily occurs as a transient intermediate in the de novo synthesis of fatty acids. wikipedia.org The creation of fatty acids is a cyclical process catalyzed by the fatty acid synthase (FAS) complex, a multi-enzyme protein. ethz.ch This pathway elongates a growing fatty acid chain by two carbons per cycle, starting from acetyl-CoA and malonyl-CoA. wordpress.com

The synthesis of palmitate, a 16-carbon saturated fatty acid, involves several iterative steps. Within one of these cycles, once the acyl chain reaches the appropriate length, a 3-ketoacyl-ACP intermediate is formed. This intermediate is then reduced to a (3R)-hydroxyacyl moiety. wordpress.com Specifically, for palmitate synthesis, this would be 3-hydroxypalmitoyl-ACP. The reaction sequence involves the reduction of the 3-keto group, followed by dehydration and a further reduction to yield a saturated acyl-ACP, which is then ready for the next elongation round. wikipedia.orgaocs.org These intermediates are covalently bound to an acyl carrier protein (ACP) and are not typically found in free form in significant quantities under normal physiological conditions. wordpress.com Accumulation of free 3-hydroxy fatty acids, including 3-hydroxypalmitic acid, in mammals is often associated with certain fatty acid oxidation disorders. medchemexpress.comnih.gov

Several species of yeast are known to produce 3-hydroxy fatty acids, including 3-hydroxypalmitate, often as part of more complex lipids. nih.gov These compounds can be extracellular or associated with cellular structures.

Rhodotorula Species: Red yeasts of the genus Rhodotorula are notable producers of extracellular glycolipids. These lipids are composed of polyols like mannitol, esterified with 3-D-hydroxypalmitic and 3-D-hydroxystearic acids. cdnsciencepub.com

Lipomycetaceae Family: Immunofluorescence studies have revealed the presence of 3-hydroxy oxylipins in members of the Lipomycetaceae yeast family, where they are associated with meiospores. researchgate.net

Saccharomycopsis malanga : This yeast produces crystals of 3-hydroxypalmitate that are observed between aggregating yeast cells. researchgate.net

Candida albicans : This pathogenic yeast can use 3-hydroxy fatty acids, such as those derived from linoleic acid, as signaling molecules for quorum sensing, which helps regulate its transition to more virulent forms. nih.govgerli.com

The biosynthesis in yeasts is thought to be linked to mitochondrial activity, potentially through an incomplete beta-oxidation pathway. researchgate.net

Table 1: Production of 3-Hydroxypalmitate and Related Compounds by Microbial Eukaryotes

| Yeast Species | Compound/Product | Biological Context | References |

| Rhodotorula spp. | Extracellular glycolipids containing 3-D-hydroxypalmitic acid | Secreted into the environment. | cdnsciencepub.com |

| Saccharomycopsis malanga | 3-Hydroxypalmitate crystals | Found between aggregating cells. | researchgate.net |

| Candida albicans | 3-hydroxy oxylipins | Act as quorum sensing signals to regulate morphogenesis. | nih.govgerli.com |

| Members of Lipomycetaceae | 3-hydroxy oxylipins | Associated with the surface of sexual spores (ascospores). | researchgate.net |

| Candida bogoriensis | Sophoroside of a hydroxy fatty acid | Production of extracellular glycolipids. | google.com |

Metabolic Pathways and Enzymatic Regulation Involving 3 Hydroxypalmitate

Integration into Core Metabolic Networks

Role as an Intermediate in Fatty Acid Metabolism

3-Hydroxypalmitate, a 16-carbon saturated fatty acid, serves as a crucial intermediate in the fundamental biological process of fatty acid synthesis. nih.gov In this pathway, which occurs in the cytoplasm, fatty acids are built step-by-step from smaller precursor molecules. libretexts.org Specifically, (R)-3-Hydroxy-hexadecanoic acid is an intermediate in the elongation cycle of fatty acid biosynthesis. It is formed from its precursor, 3-oxo-tetradecanoic acid, through the action of the multi-functional enzyme fatty-acid synthase and the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase. The synthesis process involves a repeating four-step sequence of condensation, reduction, dehydration, and another reduction to extend the fatty acid chain. nih.gov

Conversely, 3-hydroxy fatty acids can also accumulate under conditions of incomplete fatty acid oxidation, such as cardiac ischemia. acs.org Deficiencies in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) can lead to the buildup of long-chain 3-hydroxy fatty acids, including 3-hydroxypalmitic acid. nih.gov This accumulation can disrupt mitochondrial bioenergetics. nih.gov

Secondary Metabolic Products Derived from 3-Hydroxypalmitate

Beyond its primary role in core metabolism, 3-hydroxypalmitate is a precursor to significant secondary metabolites, particularly in bacteria. The most prominent derivative is methyl 3-hydroxypalmitate (3-OH PAME) , which functions as a quorum-sensing (QS) signal molecule in certain strains of the plant pathogenic bacterium Ralstonia solanacearum. annualreviews.orgmdpi.com This molecule allows the bacteria to communicate and coordinate gene expression based on population density, which is crucial for their virulence. mdpi.comannualreviews.org

The production of other secondary metabolites, such as ralfuranones , is also controlled by this 3-OH PAME-mediated quorum-sensing system. nih.govtandfonline.com Ralfuranones are aryl-furanone compounds that contribute to the bacterium's ability to cause disease in host plants. nih.govtandfonline.com The biosynthesis of these complex molecules is dependent on the activation of the Phc QS system, highlighting an indirect but critical link back to 3-hydroxypalmitate. nih.govresearchmap.jp

Secondary Metabolites Derived from 3-Hydroxypalmitate

| Metabolite | Class | Function | Organism |

|---|---|---|---|

| Methyl 3-hydroxypalmitate (3-OH PAME) | Fatty Acid Derivative | Quorum-sensing signal molecule | Ralstonia solanacearum |

| Ralfuranones | Aryl-Furanones | Virulence factors (production regulated by 3-OH PAME-mediated QS) | Ralstonia solanacearum |

Enzymatic Systems Governing 3-Hydroxypalmitate Metabolism

The concentration and activity of 3-hydroxypalmitate are tightly controlled by a suite of biosynthetic and catabolic enzymes.

Biosynthetic Enzymes (e.g., PhcB methyltransferase in bacteria, fatty acid synthase)

In bacteria like R. solanacearum, the synthesis of the quorum-sensing signal 3-OH PAME is catalyzed by the enzyme PhcB methyltransferase . annualreviews.orgtmc.edu This enzyme is believed to be an S-adenosylmethionine-dependent methyltransferase that converts a fatty acid precursor, likely 3-hydroxypalmitoyl-ACP, into methyl 3-hydroxypalmitate. nih.govmdpi.com

On a more fundamental level, the creation of the 3-hydroxypalmitate backbone itself is a product of the fatty acid synthase (FAS) complex. libretexts.org In plants and bacteria, FAS is a multi-protein complex (Type II) that catalyzes the sequential reactions of fatty acid elongation. nih.gov The beta subunit of the yeast FAS, for example, contains the 3-hydroxypalmitoyl-[acyl-carrier protein] dehydratase domain, one of the key activities in the synthesis cycle. nih.gov

Catabolic Enzymes (e.g., 3-hydroxypalmitic acid methyl ester hydrolases, CYP4F11)

The breakdown of 3-hydroxypalmitate and its derivatives is equally important for metabolic balance and signal termination. In the context of bacterial quorum sensing, 3-hydroxypalmitic acid methyl ester hydrolases are enzymes that degrade 3-OH PAME. frontiersin.org One such enzyme, βHPMEH, isolated from Ideonella sp., hydrolyzes the ester bond of 3-OH PAME, effectively quenching the quorum-sensing signal and reducing the virulence of R. solanacearum. frontiersin.org Other novel hydrolases with this capability have also been identified from soil metagenomes. frontiersin.org

In humans, the cytochrome P450 enzyme CYP4F11 plays a key role in the catabolism of 3-hydroxy fatty acids. asm.org Located in the endoplasmic reticulum, CYP4F11 catalyzes the omega-hydroxylation of 3-hydroxypalmitate, converting it to 3,16-dihydroxypalmitate. asm.orgnih.gov This reaction is a critical step in forming 3-hydroxydicarboxylic acid (3-OHDCA) precursors, which may be important in pathological states involving impaired fatty acid oxidation. nih.govacs.org Studies have shown CYP4F11 to be the predominant catalyst for this reaction in human liver microsomes. nih.gov

Key Enzymes in 3-Hydroxypalmitate Metabolism

| Enzyme | Class | Function | Organism/Location |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Synthase Complex | Biosynthesis of fatty acids, including 3-hydroxypalmitate intermediate | Most organisms (Cytoplasm) |

| PhcB methyltransferase | Methyltransferase | Biosynthesis of methyl 3-hydroxypalmitate (3-OH PAME) | Ralstonia solanacearum |

| 3-hydroxypalmitic acid methyl ester hydrolase (e.g., βHPMEH) | Hydrolase | Catabolism (hydrolysis) of 3-OH PAME | Soil bacteria (e.g., Ideonella sp.) |

| CYP4F11 | Cytochrome P450 Monooxygenase | Catabolism (omega-hydroxylation) of 3-hydroxypalmitate | Humans (Endoplasmic Reticulum) |

Regulation of Enzyme Activity and Gene Expression

The enzymes involved in 3-hydroxypalmitate metabolism are subject to complex regulatory control at both the activity and gene expression levels.

In R. solanacearum, the expression of PhcB and other virulence-related genes is governed by the Phc quorum-sensing system . annualreviews.organnualreviews.org This system forms a regulatory cascade. annualreviews.org At low cell densities, the system is largely inactive. As the bacterial population grows, the concentration of 3-OH PAME, synthesized by PhcB, increases. annualreviews.orgacs.org This signal molecule is sensed by the histidine kinase PhcS, which then phosphorylates response regulators PhcR and PhcQ. acs.orgresearchgate.netnih.gov This ultimately leads to the activation of the global transcriptional regulator PhcA, which in turn controls the expression of numerous genes, including those for extracellular polysaccharide production and secondary metabolites like ralfuranones. mdpi.comannualreviews.orgacs.org The expression of phcB itself is part of the phcBSRQ operon, creating a feedback loop within the QS circuit. annualreviews.orgresearchgate.net Deletion of phcR or phcQ can alter the expression of QS-dependent genes, with PhcQ appearing to play a more significant role. nih.gov

In humans, the regulation of CYP4F11 gene expression is intricate and responsive to cellular stress and signaling molecules. The tumor suppressor protein p53 has been shown to regulate the expression of CYP4F11 mRNA and protein. tmc.edu Furthermore, its expression is influenced by inflammatory signaling pathways. The proinflammatory cytokine TNF-α can up-regulate CYP4F11 expression through the JNK signaling pathway. tmc.edunih.gov Conversely, the NF-κB signaling pathway, which is also activated by TNF-α, appears to have an inhibitory effect on CYP4F11 expression. tmc.edunih.gov Retinoic acids can also inhibit CYP4F11 expression, a process mediated by retinoic acid receptors (RARs). nih.gov

Cellular and Subcellular Modulatory Roles of 3 Hydroxypalmitate

Impact on Mitochondrial Function and Bioenergetics

The chemical compound 3-Hydroxypalmitate, also known as 3-hydroxypalmitic acid (3HPA), has been shown to exert significant effects on mitochondrial function and the energy-producing processes within the cell.

Effects on Oxidative Phosphorylation and Respiratory Chain Complexes

3-Hydroxypalmitate acts as both a metabolic inhibitor and an uncoupler of oxidative phosphorylation in liver and skeletal muscle mitochondria. core.ac.uknih.gov This dual action disrupts the normal process of ATP synthesis. Studies have shown that 3HPA decreases ADP-stimulated (state 3) and uncoupled respiration, indicating an inhibitory effect on the respiratory chain. core.ac.uknih.gov Conversely, it increases resting (state 4) respiration, a characteristic of uncoupling agents. core.ac.uknih.gov This uncoupling effect means that the energy from the electron transport chain is dissipated as heat rather than being used for ATP production, leading to a decrease in the respiratory control ratio (RCR). core.ac.ukresearchgate.net

In heart mitochondria, 3-hydroxypalmitic acid has been observed to increase resting respiration and decrease both the respiratory control and ADP/O ratios when using substrates like glutamate/malate or succinate. researchgate.netnih.gov This suggests a disruption in the efficiency of oxidative phosphorylation. researchgate.netnih.gov The compound's impact on respiratory chain complexes contributes to a significant decrease in ATP production, reflecting severe energy dysfunction. nih.govnih.gov

Induction of Mitochondrial Permeability Transition Pore Opening

A key mechanism through which 3-hydroxypalmitate exerts its detrimental effects on mitochondria is by inducing the opening of the mitochondrial permeability transition pore (mPTP). core.ac.uknih.govnih.gov The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to mitochondrial swelling, loss of membrane potential, and ultimately, cell death.

Studies have demonstrated that 3HPA induces mitochondrial swelling in a calcium-dependent manner. core.ac.uknih.gov This swelling, along with the decrease in mitochondrial membrane potential and calcium retention capacity, can be prevented by classical mPTP inhibitors such as cyclosporin (B1163) A and ADP, as well as by ruthenium red, a blocker of mitochondrial calcium uptake. core.ac.uknih.govnih.gov This provides strong evidence that 3HPA-induced mitochondrial dysfunction is mediated by the opening of the mPTP. The induction of the mPTP by 3HPA has been observed in mitochondria from various tissues, including the heart, liver, skeletal muscle, and brain. core.ac.uknih.govnih.govnih.gov

Role in Intercellular and Intracellular Signaling

Beyond its impact on mitochondria, 3-hydroxypalmitate plays a crucial role as a signaling molecule in bacterial communication systems.

Quorum Sensing Communication in Bacterial Systems

In the realm of microbiology, the methyl ester of 3-hydroxypalmitate, known as methyl 3-hydroxypalmitate (3-OH PAME), functions as a quorum-sensing (QS) signal molecule for certain species of Gram-negative bacteria. nih.govjlabphy.orgfrontiersin.org Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. nih.govjlabphy.org

Notably, 3-OH PAME is a key signaling molecule for the plant pathogenic bacterium Ralstonia solanacearum. nih.govfrontiersin.orgnih.gov This bacterium produces 3-OH PAME, and as the bacterial population grows, the concentration of this signal increases. frontiersin.organnualreviews.org Once a threshold concentration is reached, 3-OH PAME is detected by a sensor protein, leading to a signaling cascade that activates the expression of virulence factors, such as extracellular polysaccharide (EPS) and various enzymes. nih.govannualreviews.orgcaymanchem.com This coordinated gene expression is crucial for the bacterium's ability to cause disease in plants. frontiersin.orgnih.gov

Different strains of R. solanacearum utilize either 3-OH PAME or a related molecule, methyl 3-hydroxymyristate (3-OH MAME), as their primary QS signal. annualreviews.organnualreviews.org The specificity of signal production and detection is determined by the PhcB synthase and the PhcS sensor kinase, respectively. nih.govannualreviews.org Besides R. solanacearum, other bacteria, such as those in the genus Burkholderia, also utilize fatty acid-based signaling molecules, highlighting the importance of this class of compounds in bacterial communication. uzh.ch The degradation of 3-OH PAME by other bacteria, a process known as quorum quenching, has been identified as a potential biocontrol strategy against diseases caused by R. solanacearum. researchgate.netnih.govfrontiersin.org

Regulation of Virulence Gene Expression

3-OH PAME is a central autoregulator controlling the expression of virulence genes in R. solanacearum. nih.govlipidmaps.org The production of several key virulence factors, including extracellular polysaccharide (EPS), endoglucanase (EGL), and pectin (B1162225) methylesterase (PME), is significantly influenced by the presence of this signaling molecule. caymanchem.comlipidmaps.orgnih.gov

The synthesis of 3-OH PAME is catalyzed by the enzyme PhcB, a putative S-adenosylmethionine-dependent methyltransferase. nih.gov Inactivation of the phcB gene leads to a drastic reduction in the production of these virulence determinants. nih.govnih.gov However, the addition of exogenous 3-OH PAME to cultures of phcB mutants can restore the expression of virulence genes to wild-type levels. nih.govnih.gov For instance, at a concentration of 175 nM, 3-OH PAME was shown to increase the levels of EPS I, EGL, and PME by over 20-, 30-, and 25-fold, respectively, in a phcB mutant of R. solanacearum strain AW1-83. caymanchem.comlipidmaps.org

The regulatory action of 3-OH PAME is mediated through a complex signaling cascade involving a two-component system. nih.govresearchgate.net When the extracellular concentration of 3-OH PAME reaches a certain threshold, it is sensed by a membrane-bound histidine kinase, PhcS. frontiersin.orgfrontiersin.orgnih.gov This interaction is believed to modulate the phosphorylation state of the response regulator PhcR, which in turn controls the activity of the global virulence regulator, PhcA. frontiersin.orgfrontiersin.orgnih.gov PhcA, a LysR-type transcriptional regulator, directly or indirectly activates the transcription of numerous virulence genes, including the eps operon responsible for EPS biosynthesis. nih.govunc.edu

It's important to note that while some strains of R. solanacearum utilize 3-OH PAME, others, such as strains OE1-1 and GMI1000, produce and respond to a related molecule, methyl 3-hydroxymyristate (3-OH MAME), as their primary QS signal. frontiersin.orgfrontiersin.orgnih.gov The specificity for either 3-OH PAME or 3-OH MAME is determined by the amino acid sequences of the PhcB synthase and the PhcS sensor kinase. frontiersin.orgnih.gov

**Table 1: Effect of 3-OH PAME on Virulence Factor Production in a phcB Mutant of *R. solanacearum***

| Virulence Factor | Fold Increase in Production with 175 nM 3-OH PAME | Reference |

|---|---|---|

| Extracellular Polysaccharide I (EPS I) | >20 | caymanchem.comlipidmaps.org |

| Endoglucanase (EGL) | >30 | caymanchem.comlipidmaps.org |

| Pectin Methylesterase (PME) | >25 | caymanchem.comlipidmaps.org |

Cell-Density Dependent Phenotypes

The role of 3-OH PAME extends beyond the simple activation of virulence genes; it is integral to the coordination of phenotypes based on bacterial population density. unc.edunih.gov This cell-density-dependent regulation ensures that energy-intensive virulence factors are produced only when the bacterial population is large enough to mount an effective infection. micropspbgmu.ru

In R. solanacearum, the expression of the eps operon, and consequently the production of EPS, is low at cell densities below 107 cells/ml. nih.gov As the population grows and the concentration of 3-OH PAME surpasses a threshold of approximately 5 nM, the Phc quorum-sensing system is activated, leading to a sharp, 30- to 50-fold increase in eps transcription. unc.edunih.gov This switch in gene expression is crucial for the transition of R. solanacearum from an early-stage colonizer to a full-blown pathogen. unc.edu

At low cell densities, the PhcA regulator is inhibited, and the bacterium upregulates genes associated with early infection stages, such as those for motility and siderophore expression. unc.eduasm.org As the bacterial population and the concentration of 3-OH PAME increase, PhcA is activated, leading to the repression of early-stage virulence factors and the activation of late-stage factors like EPS and cellulase. unc.edu This regulatory switch is a key aspect of the pathogen's growth/virulence trade-off, where the high metabolic cost of producing virulence factors is only undertaken when it is most advantageous for the population. micropspbgmu.ru

The volatile nature of 3-OH PAME suggests it may also facilitate long-distance communication between spatially separated bacterial colonies, allowing for a coordinated response across a wider area than would be possible with non-volatile signals. nih.govnih.gov

Potential Signaling Activities in Eukaryotic Cells (e.g., immune response, gene expression)

While the role of 3-hydroxypalmitate is well-established in prokaryotic signaling, emerging research suggests that related 3-hydroxy fatty acids can also elicit responses in eukaryotic cells, particularly in the context of the immune system and gene expression. ufs.ac.zaresearchgate.net

Studies using the model plant Arabidopsis thaliana have shown that bacterial 3-hydroxy fatty acids can be recognized by the plant's immune system. ufs.ac.zaresearchgate.net Specifically, medium-chain 3-hydroxy fatty acids (C8 to C12) are sensed by a lectin receptor kinase, triggering an immune response. ufs.ac.zaresearchgate.net Although these studies did not specifically use 3-hydroxypalmitate (a C16 fatty acid), they demonstrate a mechanism by which eukaryotes can detect this class of bacterial molecules and initiate a defense. The presence of a free 3-hydroxyl group is critical for this immune recognition. researchgate.net

The ability of eukaryotic cells to sense bacterial quorum-sensing signals is an area of active investigation. researchgate.net While the precise mechanisms by which eukaryotes might perceive and respond to 3-hydroxypalmitate are not yet fully understood, the existing evidence with related molecules points to the potential for this compound to modulate host-pathogen interactions by influencing the host's immune response and gene expression. researchgate.netresearchgate.net Further research is needed to determine the specific effects of 3-hydroxypalmitate on eukaryotic cells and the signaling pathways involved.

Pathophysiological Manifestations of 3 Hydroxypalmitate Dysregulation

Inborn Errors of Fatty Acid Oxidation

Inborn errors of fatty acid oxidation (FAO) are a group of genetic disorders where the body is unable to properly break down fats for energy, particularly during periods of fasting or increased metabolic demand. nih.govnih.gov Several of these disorders lead to the accumulation of specific fatty acid intermediates, including long-chain 3-hydroxy fatty acids like 3-hydroxypalmitate, which are toxic at high concentrations. nih.govfrontiersin.org

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive disorder of fatty acid oxidation caused by a mutation, most commonly c.1528G>C, in the HADHA gene. frontiersin.orgpdx.edu This gene codes for the alpha subunit of the mitochondrial trifunctional protein, which contains the LCHAD enzymatic activity. pdx.edu This specific enzyme catalyzes the third step of beta-oxidation for long-chain fatty acids. core.ac.uk A deficiency in LCHAD activity leads to a block in this pathway, resulting in the accumulation of long-chain 3-hydroxylated fatty acids (LCHFA) and their carnitine derivatives. frontiersin.orgpdx.edu Among these, 3-hydroxypalmitic acid and its metabolites are significant accumulating byproducts found in the blood and tissues of affected individuals. frontiersin.orgpdx.edu

Clinical manifestations in patients with LCHAD deficiency are severe and can include hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, hypotonia, and hepatopathy. nih.govpdx.edu The accumulation of toxic metabolites like 3-hydroxypalmitate is believed to be a primary contributor to the pathophysiology of the disease, moving beyond simple energy deficiency. frontiersin.org

Mitochondrial Trifunctional Protein (MTP) deficiency is a related, often more severe, disorder of long-chain fatty acid oxidation. informnetwork.org The MTP is a multi-enzyme complex located in the inner mitochondrial membrane, composed of four alpha and four beta subunits encoded by the HADHA and HADHB genes, respectively. pdx.edufrontiersin.org This complex is responsible for the final three steps of long-chain fatty acid beta-oxidation. pdx.eduinformnetwork.org Mutations in either the HADHA or HADHB gene can lead to a deficiency of the entire MTP complex. frontiersin.orginformnetwork.org

Similar to isolated LCHAD deficiency, MTP deficiency results in the accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxypalmitate. researchgate.netnih.gov The clinical phenotype of MTP deficiency can be heterogeneous, ranging from a severe neonatal-onset form with cardiomyopathy and liver failure to later-onset forms characterized by myopathy and peripheral neuropathy. frontiersin.org The accumulation of these toxic hydroxylated fatty acids is a key biochemical feature of the disease. frontiersin.orgresearchgate.net

The accumulation of 3-hydroxypalmitic acid (3HPA) and other LCHFAs is not merely a biomarker but an active driver of organ damage in LCHAD and MTP deficiencies. nih.govfrontiersin.org The lipotoxicity of these compounds is a central mechanism of pathogenesis, affecting organs that rely heavily on fatty acid oxidation for energy, such as the heart, liver, and skeletal muscle. nih.govcore.ac.uk

Skeletal Muscle: In skeletal muscle, 3HPA has been shown to disrupt mitochondrial function significantly. nih.gov Studies on isolated rat skeletal muscle mitochondria demonstrated that 3HPA acts as both a metabolic inhibitor and an uncoupler of oxidative phosphorylation. nih.gov It increases the resting state of respiration while decreasing ADP-stimulated respiration, diminishes the mitochondrial membrane potential, and reduces the capacity for calcium retention. nih.gov These effects are believed to be mediated by the induction of the mitochondrial permeability transition (mPT), which disrupts mitochondrial homeostasis and can lead to the muscular symptoms and rhabdomyolysis seen in patients. nih.gov

Myocardium: The heart is particularly vulnerable to the toxic effects of 3HPA. nih.govnih.gov Cardiomyopathy is a common and severe manifestation of LCHAD and MTP deficiencies. nih.govresearchgate.net Research indicates that 3HPA induces a profound decrease in mitochondrial membrane potential, NAD(P)H levels, and calcium retention capacity in heart mitochondria. nih.gov These effects, which are more pronounced in the heart compared to the brain, compromise both calcium homeostasis and energy production through oxidative phosphorylation, likely contributing to the severe cardiac dysfunction observed in patients. nih.govnih.gov The mechanism again points towards the induction of the Ca2+-dependent mitochondrial permeability transition pore. nih.gov

Nervous System: Neurological symptoms, including lethargy, seizures, and progressive neuropathy, are also features of these disorders. nih.govnih.gov The accumulation of 3HPA and related fatty acids in the brain has been shown to induce oxidative stress. researchgate.netnih.gov In rat cerebral cortex preparations, these compounds lead to increased lipid peroxidation and protein oxidative damage, as evidenced by increased carbonyl formation and decreased sulfhydryl content. nih.gov They also deplete levels of the crucial antioxidant glutathione (B108866). nih.gov This induction of oxidative damage is considered an important pathomechanism for the neurologic dysfunction seen in LCHAD and MTP deficiencies. researchgate.netnih.gov

Liver: Liver dysfunction, including hepatopathy and acute liver failure, is a frequent and serious complication. nih.govcore.ac.uk Similar to its effects on other organs, 3HPA disrupts mitochondrial energy homeostasis in the liver. It acts as a metabolic inhibitor and uncoupler, decreasing ATP production and increasing resting respiration. core.ac.uknih.gov Studies show a high vulnerability of the liver to 3HPA-induced disruption of mitochondrial functions, which may explain the hepatic pathology characteristic of these disorders. core.ac.uknih.gov

| Affected Organ | Key Pathophysiological Mechanisms Driven by 3-Hydroxypalmitate | Supporting Research Findings |

|---|---|---|

| Skeletal Muscle | Metabolic inhibition, uncoupling of oxidative phosphorylation, induction of mitochondrial permeability transition (mPT). nih.gov | Decreased ADP-stimulated respiration, diminished mitochondrial membrane potential, and reduced calcium retention capacity in muscle mitochondria. nih.gov |

| Myocardium (Heart) | Strong uncoupling of oxidative phosphorylation, induction of mPT, disruption of Ca2+ homeostasis. nih.govresearchgate.net | Marked decrease in mitochondrial membrane potential, NAD(P)H pool, and ATP production in heart mitochondria, showing higher vulnerability than brain. nih.govnih.gov |

| Nervous System | Induction of oxidative stress. researchgate.netnih.gov | Increased lipid peroxidation, protein oxidation (carbonyl formation), and depletion of glutathione in brain tissue. nih.gov |

| Liver | Disruption of mitochondrial energy homeostasis, metabolic inhibition, and uncoupling. core.ac.uknih.gov | Decreased ATP-linked respiration and reduced mitochondrial Ca2+ retention capacity in hepatocytes. core.ac.uknih.gov |

Mitochondrial Trifunctional Protein (MTP) Deficiency

Contribution to Microbial Pathogenesis

Beyond its role in human metabolic disease, a derivative of 3-hydroxypalmitate is a key player in the microbial world, acting as a signaling molecule in a process known as quorum sensing (QS). QS allows bacteria to monitor their population density and coordinate collective behaviors, including the expression of virulence factors. annualreviews.orgoup.com

In the plant pathogenic bacterium Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid (3-OH PAME) functions as a crucial QS autoinducer. annualreviews.orgnih.govoup.com This fatty acid derivative is an intercellular signal that autoregulates the expression of virulence genes. nih.govresearchgate.net The synthesis of 3-OH PAME is dependent on the PhcB enzyme. nih.govapsnet.org The signal is then detected by a two-component regulatory system, PhcS/PhcR, which in turn controls the master virulence regulator, PhcA. researchgate.netapsnet.orgjst.go.jp

Activation of this QS system by 3-OH PAME leads to the increased production of several key pathogenicity factors essential for the bacterium's ability to cause disease:

Exopolysaccharide (EPS): The production of EPS is a primary virulence factor for R. solanacearum. It is responsible for the wilting symptoms in host plants by clogging the xylem vessels. The expression of the eps gene locus is strongly stimulated by 3-OH PAME. nih.govresearchgate.net

Extracellular Enzymes: The QS system also regulates the production of various plant cell wall-degrading enzymes, such as endoglucanases, which contribute to the breakdown of host tissues. researchgate.netjst.go.jp

| Pathogenicity Factor | Regulating System | Function in Pathogenesis |

|---|---|---|

| Exopolysaccharide (EPS) | 3-OH PAME-Phc-QS System nih.govresearchgate.net | Clogs plant xylem, causing wilt symptoms. nih.gov |

| Endoglucanase (Egl) | 3-OH PAME-Phc-QS System researchgate.netjst.go.jp | Degrades plant cell walls, aiding in tissue maceration. jst.go.jp |

| Multiple Virulence Factors | PhcA global regulator (activated by 3-OH PAME signal) researchgate.netapsnet.org | Coordinates the overall infection process. apsnet.org |

The critical role of 3-OH PAME in controlling the virulence of R. solanacearum makes it an attractive target for novel disease management strategies. frontiersin.orgresearchgate.net Disrupting this signaling pathway, a strategy known as quorum quenching (QQ), can effectively disarm the pathogen without killing it, which may reduce the selective pressure for developing resistance. nih.govnih.govfrontiersin.org

The primary approach to quenching the 3-OH PAME signal is through enzymatic degradation. frontiersin.orgnih.gov Researchers have identified bacteria and enzymes capable of hydrolyzing 3-OH PAME. frontiersin.orgnih.gov

3-OH PAME Hydrolases: Several studies have successfully isolated bacteria, such as Pseudomonas species, from soil and plant environments that can degrade 3-OH PAME, using it as a carbon source. frontiersin.orgresearchgate.net These bacteria produce esterase or lipase (B570770) enzymes that hydrolyze the methyl ester bond of 3-OH PAME. frontiersin.orgnih.gov

Mechanism of Action: By degrading the 3-OH PAME signal, these quenching enzymes prevent its accumulation to the threshold concentration required to activate the PhcA virulence regulator. nih.gov This leads to a significant downregulation of virulence-related genes, resulting in decreased production of EPS and other virulence factors. frontiersin.orgnih.gov

Application: The application of these quorum-quenching bacteria or their purified enzymes has been shown to effectively protect host plants like tomato and peanut from infection by R. solanacearum in controlled experiments. frontiersin.org This demonstrates the potential of using QQ as a biocontrol strategy against bacterial wilt disease. researchgate.netnih.gov

Advanced Analytical Methodologies for 3 Hydroxypalmitate Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone in the analysis of 3-hydroxypalmitate, offering unparalleled sensitivity and specificity. Coupled with chromatographic separation, MS-based methods allow for the precise identification and quantification of this hydroxy fatty acid in various biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 3-hydroxypalmitate. However, due to the low volatility and polar nature of the hydroxyl and carboxyl groups, derivatization is a mandatory step prior to analysis. This process enhances thermal stability and volatility, making the analyte suitable for GC separation.

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogens on the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. researchgate.net In studies involving human liver microsomes, 3-hydroxypalmitate was identified as a substrate for ω-hydroxylation, leading to the formation of 3,16-dihydroxypalmitate. researchgate.net The analysis was performed by subjecting organic extracts to derivatization with BSTFA, followed by GC-MS analysis. The resulting TMS ester derivative of the metabolite, hexadecanoic acid 3,16-bis(trimethylsiloxy)-methyl ester, was identified with a specific retention time of 12.6 minutes on the gas chromatogram. researchgate.net

Kinetic parameters for the metabolism of 3-hydroxypalmitate by human liver microsomes have been determined using GC-MS, providing insights into enzyme efficiency. researchgate.net

Table 1: Kinetic Parameters of 3-Hydroxypalmitate Metabolism in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 56.4 µM |

| Vmax (Maximum reaction velocity) | 14.2 min-1 |

Data sourced from studies on microsomal metabolism analyzed by GC-MS. researchgate.net

Alternative derivatization methods, such as using methyl iodide in polar aprotic solvents to simultaneously form methyl esters and methyl ethers, have also been explored for hydroxy fatty acids, offering stable derivatives for GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), has emerged as a powerful tool for the comprehensive profiling of lipids, including 3-hydroxypalmitate. A significant advantage of modern LC-MS methods is the ability to analyze underivatized hydroxy fatty acids, thus simplifying sample preparation and avoiding potential artifacts from derivatization reactions. mdpi.comsemanticscholar.org

An LC-HRMS method has been developed for the direct determination of various free saturated hydroxy fatty acids, including 3-hydroxypalmitate (3HPA), in biological fluids like milk. mdpi.comsemanticscholar.org This method utilizes electrospray ionization (ESI) in negative mode, which is highly effective for acidic molecules like fatty acids. The analysis provides high mass accuracy, enabling confident identification based on the exact mass of the deprotonated molecule [M-H]⁻. mdpi.comsemanticscholar.orgmdpi.com

This rapid and robust method allows for the simultaneous determination of multiple hydroxy fatty acids in a single run, typically around 10 minutes. mdpi.comsemanticscholar.org The presence of 3-hydroxypalmitate has been confirmed in samples like royal jelly and human plasma using LC-HRMS, often alongside its various regio-isomers. mdpi.comnih.gov The challenge of distinguishing between structurally similar isomers like 2-hydroxy and 3-hydroxy fatty acids can be addressed through careful chromatographic separation and analysis of fragmentation patterns. researchgate.netresearchgate.net

Table 2: LC-HRMS Method Parameters for 3-Hydroxypalmitate (3HPA) Analysis

| Parameter | Details |

|---|---|

| Instrumentation | Micro-LC combined with a Triple TOF Mass Spectrometer. mdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative. mdpi.comsemanticscholar.org |

| Theoretical Mass [M-H]⁻ | 271.2279. mdpi.comsemanticscholar.org |

| Retention Time | 5.33 minutes. semanticscholar.org |

| Linearity (r²) | >0.990. mdpi.comsemanticscholar.org |

| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL. mdpi.comsemanticscholar.org |

| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL. mdpi.comsemanticscholar.org |

Method validation data from the analysis of free hydroxy fatty acids in milk. mdpi.comsemanticscholar.org

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate analysis of 3-hydroxypalmitate from complex biological matrices such as plasma, tissue, or milk necessitates effective sample preparation to remove interfering substances like proteins and phospholipids. europeanpharmaceuticalreview.comnih.gov The choice of method depends on the analytical platform (GC-MS or LC-MS) and the specific matrix.

For LC-MS analysis, a straightforward approach is often protein precipitation (PPT). nih.gov This involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile, to the sample, which denatures and precipitates the proteins. mdpi.comnih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected for analysis or subjected to further cleanup. mdpi.comsemanticscholar.org Other common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which provide cleaner extracts by partitioning the analyte of interest away from matrix components. europeanpharmaceuticalreview.comnih.gov

For GC-MS analysis, derivatization is an integral part of the sample preparation strategy. As mentioned, silylation using reagents like BSTFA is common for converting 3-hydroxypalmitate into a volatile TMS derivative. researchgate.netresearchgate.net Another established method is methylation to form fatty acid methyl esters (FAMEs), often using BF₃-methanol, followed by derivatization of the hydroxyl group. mdpi.com A specialized derivatization strategy for LC-MS has been developed using the reagent 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI). This reagent reacts with the carboxyl group and generates diagnostic fragment ions that can clearly distinguish between 2-hydroxy and 3-hydroxy fatty acids during MS/MS analysis, resolving a common analytical challenge. researchgate.net

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. medchemexpress.comcreative-proteomics.com In the context of 3-hydroxypalmitate research, stable isotopes, typically Carbon-13 (¹³C) or Deuterium (²H), are incorporated into precursor molecules, such as palmitic acid. medchemexpress.com For instance, fully labeled palmitic acid (¹³C₁₆-palmitic acid) can be introduced to cells or organisms. medchemexpress.com As the labeled palmitic acid is metabolized, the ¹³C atoms are incorporated into downstream products, including 3-hydroxypalmitate.

This approach is central to Metabolic Flux Analysis (MFA), a methodology that quantifies the rates (fluxes) of metabolic reactions within a network. medchemexpress.commpg.de By measuring the distribution and enrichment of the stable isotopes in metabolites like 3-hydroxypalmitate using mass spectrometry, researchers can determine the activity of specific metabolic pathways. frontiersin.org This goes beyond simply measuring static metabolite concentrations, providing dynamic information on turnover rates and pathway contributions. mpg.de MFA can elucidate the production and consumption rates of 3-hydroxypalmitate, offering critical insights into the regulation of fatty acid synthesis and oxidation pathways under various physiological or pathological conditions. creative-proteomics.com

Pre Clinical Investigations and Animal Model Systems in 3 Hydroxypalmitate Studies

Rodent Models for Metabolic and Neurological Dysfunctions

Rodent models are instrumental in understanding the systemic effects of 3-hydroxypalmitate, particularly in the context of inherited metabolic disorders and acquired metabolic syndromes.

Metabolic Dysfunction:

Research has focused on conditions where 3-hydroxy fatty acids accumulate, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. nih.govscielo.brmedchemexpress.com This inherited disorder is characterized by the buildup of long-chain 3-OH-FAs, including 3-hydroxypalmitic acid, leading to severe hepatopathy and cardiomyopathy. nih.govcore.ac.uk Animal models mimicking these conditions are crucial for studying the underlying lipotoxicity. nih.gov

Studies using diet-induced obesity (DIO) and genetically obese (db/db) mice have investigated the effects of 9-palmitic acid esters of hydroxypalmitic acid (9-PAHPA), a related endogenous lipid. nih.govresearcher.lifedntb.gov.ua In these models, long-term intake of 9-PAHPA was found to improve insulin (B600854) sensitivity. nih.gov However, the effects on obesity were complex; in DIO mice, 9-PAHPA supplementation led to an increase in body weight and fat mass, alongside decreased energy expenditure. nih.gov In the severely hyperglycemic and obese db/db mice, 9-PAHPA did not correct weight gain, high blood sugar, enlarged liver (hepatomegaly), or muscle atrophy. nih.gov Despite these observations, a key beneficial effect was the reduction of insulin resistance in both the DIO and db/db mouse models. nih.gov

Neurological Dysfunction:

The accumulation of long-chain 3-hydroxy fatty acids is also associated with neurological symptoms, including acute and progressive encephalopathy. nih.govscielo.br Rodent models are employed to investigate the neurotoxic mechanisms. In vitro studies using cerebral cortex tissue from young rats have shown that 3-hydroxypalmitic acid can induce oxidative stress. researchgate.net This is evidenced by increased lipid peroxidation and protein oxidative damage, suggesting that oxidative damage may be a significant factor in the neurological symptoms seen in patients with LCHAD deficiency. researchgate.net Mouse models of LCHAD deficiency, such as a CRISPR/Cas9 knock-in model, have been developed to study the disease's retinal phenotype, which includes RPE degeneration. arvojournals.org These models confirm that the accumulation of these fatty acids contributes to cellular damage in the nervous system. researchgate.netarvojournals.org

Plant Models for Host-Pathogen Interaction and Virulence Studies

The methyl ester of 3-hydroxypalmitate (3-OH PAME) has been extensively studied in the context of plant pathology, where it acts as a critical signaling molecule for the bacterium Ralstonia solanacearum, the causative agent of bacterial wilt in many plant species. nih.govfrontiersin.orgnih.govcaymanchem.comlipidmaps.orgresearchgate.netresearchmap.jpasm.orgfrontiersin.orgnih.govoup.com

Plant models, especially tomato (Solanum lycopersicum), are essential for this research. nih.govresearchmap.jpasm.orgbiorxiv.org Studies have established that 3-OH PAME functions as a quorum-sensing (QS) signal. frontiersin.orgasm.orgfrontiersin.org At high bacterial cell densities, the accumulated 3-OH PAME activates a regulatory cascade that leads to the expression of key virulence factors, including extracellular polysaccharide (EPS). nih.govnih.govasm.org EPS is crucial for clogging the plant's xylem vessels, which results in wilting symptoms. biorxiv.org

Experiments using mutant strains of R. solanacearum unable to synthesize 3-OH PAME showed a significant reduction in virulence and an inability to cause wilting in tomato plants. nih.gov The virulence could be restored by the external application of synthetic 3-OH PAME, confirming its role as an essential autoregulator of pathogenicity. nih.gov The compound is effective at nanomolar concentrations and can even act when delivered as a vapor. nih.gov

Other plant models like Arabidopsis thaliana have been used to demonstrate that plants can recognize and respond to bacterial 3-hydroxy fatty acids as a way to trigger their own immune defenses. ufs.ac.zaresearchgate.netbiorxiv.org This line of research highlights the compound's central role in the chemical dialogue between the pathogen and its plant host. The degradation, or "quenching," of 3-OH PAME is being explored as a potential biocontrol strategy to protect plants such as tomato, peanut, and Casuarina equisetifolia from bacterial wilt. frontiersin.orgresearchgate.net

Systems Biology Perspectives: Lipidomics and Metabolomics of 3 Hydroxypalmitate

Untargeted and Targeted Lipidomic Profiling for Discovery and Validation

Lipidomics, the large-scale study of lipids, utilizes two primary strategies for investigating 3-hydroxypalmitate: untargeted and targeted profiling. These approaches, often employing mass spectrometry, are crucial for both the initial discovery of this lipid and the subsequent validation of its presence and abundance in biological samples. premierbiosoft.com

Untargeted lipidomics aims to capture a comprehensive snapshot of all detectable lipids in a sample without preconceived bias. the-scientist.com This global profiling approach is instrumental in discovering novel lipids or identifying unexpected changes in lipid profiles associated with specific physiological or pathological states. For instance, in a study on colorectal adenoma, untargeted metabolomics profiling of stool samples led to the identification of numerous metabolomic signatures, including 3-hydroxypalmitate. nih.gov This discovery highlighted a potential link between this lipid and the early stages of colorectal cancer pathogenesis. nih.gov Similarly, untargeted lipidomics of maternal rat blood in a model for fetal alcohol spectrum disorders (FASD) revealed alterations in 73 out of 315 identified lipids, indicating widespread dysregulation of lipid metabolism. nih.gov

Targeted lipidomics , in contrast, focuses on the precise and quantitative measurement of a predefined set of known lipids. oup.com This method offers higher sensitivity and specificity, making it ideal for validating the findings from untargeted studies and for quantifying specific lipids like 3-hydroxypalmitate across different conditions. A targeted approach was used to quantify specific ceramides (B1148491) in fetal bovine serum, demonstrating the method's utility in routine analysis. thermofisher.com In another study, a targeted method was developed for the simultaneous detection and quantification of 35 standard free fatty acids and 39 oxygenated fatty acids, including 3-hydroxypalmitate, in human plasma. nih.gov This allowed for the comparison of lipid profiles between healthy individuals and patients with type 1 and type 2 diabetes. nih.gov

The combination of untargeted and targeted approaches provides a powerful workflow for lipid research. Untargeted analysis casts a wide net for discovery, while targeted analysis provides the robust validation and quantification necessary for biomarker development and mechanistic studies. nih.govrug.nl For example, a study on nonsyndromic cleft lip with palate first used untargeted lipidomics to identify dysregulated lipids and then employed targeted lipidomics to validate a potential panel of lipid biomarkers. researchgate.net

Table 1: Research Findings from Untargeted and Targeted Lipidomic Profiling of 3-Hydroxypalmitate and Related Hydroxy Fatty Acids

| Research Area | Approach | Key Findings | Reference |

|---|---|---|---|

| Colorectal Adenoma | Untargeted Metabolomics | Identified 3-hydroxypalmitate as one of 24 differentially abundant metabolites in stool samples of adenoma patients compared to controls. | nih.govresearchgate.net |

| Esophageal Squamous Cell Carcinoma (ESCC) | UPLC-MS/MS-based Global Profiling | A strategy for profiling 2- and 3-hydroxy fatty acids (OHFAs) identified 32 3-OHFAs in plasma, leading to a potential biomarker panel for ESCC. | acs.org |

| Fetal Alcohol Spectrum Disorders (FASD) | Untargeted and Targeted Lipidomics | In a rat model, gestational alcohol exposure altered 73 of 315 lipids in untargeted analysis and 57 of 260 lipids in targeted analysis of maternal blood. | nih.gov |

| Diabetes Mellitus | Targeted Lipidomics | A method was developed to quantify 3-hydroxypalmitate and other fatty acids in plasma, revealing alterations in medium-chain fatty acids in diabetic patients. | nih.gov |

| Nonsyndromic Cleft Lip with Palate | Untargeted and Targeted Lipidomics with Machine Learning | An initial untargeted screen identified dysregulated lipids, followed by targeted validation of a 3-lipid biomarker panel. | researchgate.net |

| Hepatocellular Carcinoma (HCC) | Untargeted Metabolomics and Lipidomics | Identified significantly altered lipids, including fatty acids and glycerophospholipids, in the serum of HCC patients compared to those with liver cirrhosis. | mdpi.com |

Integration with Other Omics Technologies (e.g., Transcriptomics, Proteomics)

To gain a more holistic understanding of the biological significance of 3-hydroxypalmitate, lipidomic data is increasingly being integrated with other "omics" technologies, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins). mdpi.com This multi-omics approach allows researchers to connect changes in lipid levels with alterations in gene expression and protein abundance, providing insights into the regulatory mechanisms and functional consequences of lipid metabolism. creative-proteomics.com

Integration of Lipidomics and Transcriptomics can reveal the genetic underpinnings of lipid metabolic pathways. nih.govfrontiersin.org By correlating the expression levels of genes involved in fatty acid synthesis and modification with the abundance of specific lipids like 3-hydroxypalmitate, researchers can identify key enzymes and regulatory genes. For instance, a combined transcriptomic and lipidomic analysis of walnut seed development helped to elucidate the molecular mechanisms of lipid formation and accumulation in oil bodies. nih.gov Similarly, an integrated study on foxtail millet identified genes related to lipid metabolism and constructed a molecular regulatory network for the main lipid metabolic pathways. frontiersin.org

Integration with Proteomics provides a direct link between the proteins that carry out cellular functions and the lipid molecules they metabolize. This can help to identify enzymes directly responsible for the synthesis or degradation of 3-hydroxypalmitate and other lipids. While direct proteomic studies focusing specifically on 3-hydroxypalmitate are limited, the general approach of integrating proteomics with metabolomics and lipidomics is well-established for assessing food quality and safety, where protein changes can be linked to alterations in lipid profiles. mdpi.com A study on rare neurogenetic diseases highlighted the power of integrating proteomics and metabolomics to uncover disease mechanisms, noting that while some diseases showed primary alterations in amino acid metabolism, others like Spinocerebellar Ataxia type 2 exhibited significant changes in lipid metabolism. frontiersin.orgfrontiersin.org

The ultimate goal of these integrated approaches is to build comprehensive models of biological systems that can explain how perturbations at the gene or protein level lead to changes in the lipidome and, consequently, affect cellular function and organismal health. mdpi.com

Table 2: Examples of Integrating Lipidomics with Other Omics Technologies

| Research Area | Integrated Omics | Key Insights | Reference |

|---|---|---|---|

| Walnut Seed Development | Transcriptomics and Lipidomics | Revealed molecular mechanisms regulating the formation and accumulation of lipids in oil bodies. | nih.gov |

| Foxtail Millet Lipid Metabolism | Transcriptomics and Lipidomics | Constructed a molecular regulatory network of major lipid metabolism and identified key related genes. | frontiersin.org |

| Rare Neurogenetic Diseases | Proteomics and Metabolomics | Identified distinct metabolic signatures for different diseases, with some showing primary alterations in lipid metabolism. | frontiersin.orgfrontiersin.org |

| General Systems Biology | Transcriptomics, Proteomics, and Metabolomics | Provides a comprehensive understanding of biological processes by connecting gene expression, protein function, and metabolite levels. | mdpi.com |

| Aquatic Food Quality | Metabolomics, Proteomics, and Lipidomics | Assesses quality and safety by linking protein expression and post-translational modifications to changes in lipid and metabolite profiles. | mdpi.com |

Identification of 3-Hydroxypalmitate-Associated Metabolomic Signatures in Biological Systems

Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, have successfully identified signatures associated with 3-hydroxypalmitate and other 3-hydroxy fatty acids in various contexts. These signatures can serve as potential biomarkers for disease or provide insights into metabolic pathways.

In the context of colorectal cancer , an untargeted metabolomics study of fecal samples found that 3-hydroxypalmitate was one of 24 metabolites that were differentially abundant in individuals with colorectal adenoma compared to healthy controls. nih.govresearchgate.net This suggests that alterations in the gut metabolome, potentially involving 3-hydroxypalmitate, occur in the early stages of colorectal cancer development. nih.gov

In neurogenetic diseases , serum metabolomic profiling of patients with Spinocerebellar Ataxia type 2 (SCA2) revealed that 2-hydroxypalmitate (B1264574) was significantly upregulated. frontiersin.orgfrontiersin.org While this is an isomer of 3-hydroxypalmitate, it points to the broader involvement of hydroxy fatty acids in the pathology of such diseases. The study emphasized that lipid metabolism was significantly altered in SCA2. frontiersin.orgfrontiersin.org

Pharmacometabolomic studies have also shed light on the role of 3-hydroxy fatty acids. A study on patients with type 2 diabetes treated with metformin (B114582) found a significant increase in 3-hydroxy medium-chain fatty acids, specifically 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate. frontiersin.orgnih.gov The researchers proposed that these metabolites, which can be produced through incomplete mitochondrial beta-oxidation or by the gut microbiota, may mediate some of the beneficial effects of metformin. frontiersin.org This finding highlights a potential link between drug action, fatty acid metabolism, and the gut microbiome. frontiersin.org

These examples demonstrate that the presence and concentration of 3-hydroxypalmitate and related compounds can be part of a broader metabolomic signature that reflects specific physiological or disease states.

Table 3: 3-Hydroxypalmitate and Related Hydroxy Fatty Acid Metabolomic Signatures

| Biological System/Condition | Metabolite(s) | Observed Change | Associated Condition | Reference |

|---|---|---|---|---|

| Human Feces | 3-Hydroxypalmitate | Differentially abundant | Colorectal Adenoma | nih.govresearchgate.net |

| Human Serum | 2-Hydroxypalmitate | Upregulated | Spinocerebellar Ataxia type 2 (SCA2) | frontiersin.orgfrontiersin.org |

| Human Plasma (Type 2 Diabetes Patients) | 3-Hydroxyoctanoate, 3-Hydroxydecanoate | Increased with metformin treatment | Type 2 Diabetes | frontiersin.orgnih.gov |

Future Research Trajectories

Elucidating Novel Biological Functions and Molecular Targets

While the role of 3-hydroxypalmitate's methyl ester, 3-hydroxypalmitic acid methyl ester (3-OH PAME), as a quorum-sensing molecule in certain bacteria is established, its broader biological functions and specific molecular targets remain an active area of investigation. annualreviews.orgnih.gov Future research will likely focus on identifying new physiological and ecological roles for this and related molecules. jst.go.jp This includes exploring its potential involvement in other cell-cell communication systems and its impact on the virulence of various pathogens. jst.go.jpufs.ac.za The identification of novel metabolites controlled by quorum-sensing systems will provide deeper insights into the mechanisms of bacterial virulence. jst.go.jp

Development of Advanced Methodologies for Enhanced Sensitivity and Specificity

The accurate and sensitive detection of 3-hydroxypalmitate is crucial for understanding its roles in both normal physiology and disease. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in its identification and quantification. nih.govresearchgate.netnih.gov However, the development of more advanced methodologies is a key future direction. This includes creating faster and more sensitive techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the comprehensive profiling of hydroxy fatty acids in biological samples. researchgate.netmdpi.com Enantioselective methods are also being developed to separate and quantify the different stereoisomers of 3-hydroxy fatty acids, which is critical as biological activity is often stereospecific. researchgate.netresearchgate.net These advancements will enable more precise measurements and a better understanding of the metabolic pathways and pathological implications of 3-hydroxypalmitate.

Investigation of Environmental and Microbiome Interactions with 3-Hydroxypalmitate Metabolism

The metabolism of 3-hydroxypalmitate is not solely an endogenous process but is also influenced by interactions with the environment and the microbiome. For instance, certain soil bacteria have been identified that can degrade 3-OH PAME, a quorum-sensing molecule for the plant pathogen Ralstonia solanacearum. nih.govfrontiersin.orgresearchgate.net This degradation, or "quorum quenching," has been shown to reduce the virulence of the pathogen, highlighting the potential for using these bacteria in biocontrol strategies. nih.govfrontiersin.org

Future research will likely expand on these findings, aiming to identify more microorganisms capable of modulating 3-hydroxypalmitate signaling. frontiersin.org Understanding these interactions could lead to the development of novel approaches for managing plant diseases. frontiersin.org Furthermore, investigating how environmental factors influence the production and degradation of 3-hydroxypalmitate and its derivatives will provide a more complete picture of its ecological significance.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying free 3-hydroxypalmitate (3-OH-C16:0) in serum or plasma, and how can researchers ensure reproducibility?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. The LOINC code 48751-2 specifies the molar concentration measurement in serum/plasma, requiring calibration against certified reference materials .

- Reproducibility : Document sample preparation protocols (e.g., extraction solvents, centrifugation parameters) and validate precision via intra- and inter-day variability tests. Cross-check results with orthogonal methods like gas chromatography (GC-MS) if discrepancies arise .

Q. How can researchers distinguish 3-hydroxypalmitate from structurally similar hydroxylated fatty acids during synthesis or characterization?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on the hydroxyl proton signal at δ 3.5–4.0 ppm and methylene protons adjacent to the hydroxyl group. Compare retention times in high-performance liquid chromatography (HPLC) with authenticated standards .

- Validation : Cross-reference spectral data with databases like Reaxys or SciFinder, ensuring alignment with published NMR and mass spectra for 3-hydroxypalmitate (CAS 51883-36-4) .

Q. What biological roles does 3-hydroxypalmitate play in human metabolism, and how can its enzymatic pathways be studied in vitro?

- Pathway Analysis : Investigate CYP4F11-mediated ω-hydroxylation of 3-hydroxypalmitate in liver microsomes using recombinant enzyme assays. Monitor metabolite formation via LC-MS and compare activity against other CYP isoforms (e.g., CYP4F2, CYP4F3b) .

- Cell-Based Models : Use HaCaT keratinocytes or primary hepatocytes to study transcriptional regulation of CYP4F11 by retinoid X receptor (RXR) and JNK signaling pathways .

Advanced Research Questions

Q. How should researchers address contradictory data on the substrate specificity of CYP4F isoforms for 3-hydroxypalmitate hydroxylation?

- Experimental Design : Conduct kinetic assays with purified CYP4F isoforms under standardized conditions (pH, temperature, cofactors). Use Michaelis-Menten parameters (Km, Vmax) to compare catalytic efficiency.

- Data Reconciliation : Validate conflicting results by assessing batch-to-buffer variability, lipid solubility effects, and potential allosteric modulators. Reference studies showing CYP4F11’s predominant activity over CYP4F2/3b .

Q. What strategies can resolve discrepancies in reported concentrations of 3-hydroxypalmitate across clinical cohorts, particularly in lipid metabolism disorders?

- Statistical Rigor : Apply multivariate regression to adjust for covariates (e.g., diet, age, comorbidities). Use LOINC panel 48760-3 to contextualize 3-hydroxypalmitate levels alongside other 3-hydroxy fatty acids (e.g., 3-OH-C14:0) .

- Sample Integrity : Audit pre-analytical variables (e.g., fasting status, sample storage at -80°C) and quantify degradation products via stability studies .

Q. How can researchers integrate 3-hydroxypalmitate’s metabolic flux data into broader lipidomic models of β-oxidation and peroxisomal dysfunction?

- Systems Biology Approach : Combine stable isotope tracing (e.g., ¹³C-palmitate) with computational modeling to map 3-hydroxypalmitate’s turnover rates in mitochondrial vs. peroxisomal compartments.

- Validation : Correlate in vitro flux data with in vivo biomarker profiles (e.g., plasma acylcarnitines) from patients with known fatty acid oxidation disorders .

Methodological Considerations

- Data Quality : Ensure analytical subsamples are representative by documenting sampling protocols (e.g., homogenization steps, aliquot sizes) and reporting limits of quantification (LOQ) .

- Literature Synthesis : Prioritize primary sources (e.g., Med. Chem. Commun. 2018) over grey literature when designing experiments, and use CAS Registry Numbers to avoid nomenclature ambiguities .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for chemical data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.